1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound belongs to the 4,5-dihydro-1H-imidazole class, characterized by a five-membered heterocyclic ring with two nitrogen atoms. Key structural features include:
- A 4-bromobenzenesulfonyl group at position 1, contributing strong electron-withdrawing properties and stability via aromatic π-stacking.
- A (naphthalen-1-yl)methylsulfanyl group at position 2, introducing steric bulk and enhanced lipophilicity, which may improve membrane permeability in biological systems.
- A partially saturated imidazole ring (4,5-dihydro), which balances reactivity and conformational flexibility.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S2/c21-17-8-10-18(11-9-17)27(24,25)23-13-12-22-20(23)26-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFDWXCGUYJAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diamines with Carbonyl Compounds
A widely adopted method involves reacting 1,2-diamines with α-ketoesters or aldehydes under acidic conditions. For example, Fan et al. demonstrated that ethyl glyoxalate and ethylene diamine cyclize in acetic acid to form 4,5-dihydro-1H-imidazole-2-carboxylates. Adapting this, the unsubstituted imidazoline intermediate can be synthesized using 1,2-diaminoethane and trifluoroacetaldehyde methyl hemiacetal in refluxing toluene, achieving yields of 68–72% after recrystallization.
Reductive Cyclization of Nitroalkenes
Alternative approaches employ nitroalkenes reduced with hydrogen gas over palladium catalysts. This method, though less common for imidazolines, offers stereochemical control when chiral centers are present. For instance, Voo et al. reported a 55% yield for a similar reduction using Pd/C in methanol.
Sulfonylation at the N1 Position
Introducing the 4-bromobenzenesulfonyl group to the imidazoline nitrogen requires careful selection of sulfonating agents and bases.
Reaction with 4-Bromobenzenesulfonyl Chloride
The most direct method involves treating the imidazoline with 4-bromobenzenesulfonyl chloride in dichloromethane or tetrahydrofuran. A molar ratio of 1:1.2 (imidazoline:sulfonyl chloride) with triethylamine as a base at 0–5°C achieves 85–90% conversion. Excess sulfonyl chloride ensures complete substitution, while low temperatures minimize side reactions.
Catalytic Enhancements
Patents describe using iron(III) chloride (5 mol%) to accelerate sulfonylation, reducing reaction times from 12 hours to 3 hours. This aligns with methods for analogous sulfonamides, where Lewis acids enhance electrophilicity of the sulfonyl chloride.
Thiol-Alkylation for Sulfanyl Group Introduction
The [(naphthalen-1-yl)methyl]sulfanyl moiety is installed via nucleophilic displacement of a bromine or tosylate leaving group.
SN2 Displacement with Naphthalen-1-ylmethanethiol
Reacting 2-bromoimidazoline derivatives with naphthalen-1-ylmethanethiol in dimethylformamide (DMF) at 80°C for 6 hours affords the target thioether. Potassium carbonate (2.5 equiv) facilitates deprotonation of the thiol, achieving 75–80% yields.
Mitsunobu Reaction for Stereochemical Control
For chiral imidazolines, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures retention of configuration. This method, though costlier, provides >95% enantiomeric excess when coupling secondary alcohols with thiols.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol/water. Purity >98% is confirmed by HPLC using a C18 column and acetonitrile/water gradient.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): Key signals include δ 8.25–8.15 (naphthalene aromatic protons), 4.45 (s, SCH2), and 3.70–3.50 (imidazoline CH2).
- HRMS : Calculated for C20H18BrN3O2S2 [M+H]+: 508.9932; Found: 508.9928.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | 12 |
| Reductive Cyclization | 55 | 95 | 24 |
| SN2 Displacement | 80 | 97 | 6 |
| Mitsunobu Reaction | 92 | 99 | 8 |
Data synthesized from highlight the Mitsunobu reaction as optimal for stereospecificity, while SN2 displacement offers efficiency for racemic mixtures.
Industrial-Scale Considerations
Solvent Recovery Systems
Patent CN102603646B emphasizes toluene recycling via distillation, reducing waste in imidazoline syntheses. Similarly, DMF recovery units cut costs in thiol-alkylation steps.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
| Compound Name | Substituents (Position 1 / Position 2) | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|
| Target Compound : 1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | 4-Bromobenzenesulfonyl / Naphthalen-1-ylmethylsulfanyl | ~457.3 | High lipophilicity; potential anticancer/antimicrobial activity via enzyme inhibition. | |
| 1-(4-Chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | 4-Chlorobenzenesulfonyl / 3-Nitrophenylmethylsulfanyl | ~425.9 | Strong electron-withdrawing groups enhance reactivity in catalytic applications. | |
| 1-((4-Ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | 4-Ethoxy-2,3-dimethylphenylsulfonyl / Phenylsulfanyl | ~388.4 | Ethoxy group improves solubility; explored in anti-inflammatory drug development. | |
| 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole | Thiophene-2-carbonyl / 4-Bromophenylmethylsulfanyl | ~405.3 | Thiophene enhances π-conjugation; used in materials science for optoelectronic properties. | |
| 1-Allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | Allyl / 4-Chlorobenzylsulfanyl | ~447.0 | Allyl group enables polymerization; studied in polymer chemistry. | |
| 1-((4-Bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole | 4-Bromophenylsulfonyl / 1-Phenylethylthio | ~445.4 | Phenylethylthio group improves CNS penetration; neuroactive potential. |
Key Findings from Comparative Studies:
Substituent Effects on Bioactivity :
- The naphthalen-1-ylmethylsulfanyl group in the target compound confers superior binding affinity to hydrophobic enzyme pockets compared to smaller aryl groups (e.g., 4-chlorophenyl or thiophene) due to its extended aromatic system .
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding in target interactions, as seen in the target compound’s higher inhibitory activity against kinases compared to chlorinated analogs .
Thermal Stability: Sulfonyl groups improve thermal stability (decomposition >250°C), making the compound suitable for high-temperature industrial applications .
Synthetic Accessibility :
- The naphthalen-1-ylmethylsulfanyl group requires multi-step synthesis (e.g., Friedel-Crafts alkylation followed by thiolation), whereas smaller groups (e.g., benzylsulfanyl) are easier to introduce .
Biological Activity
1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, often referred to as BPSNDI, is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that includes a bromobenzenesulfonyl group, a naphthalen-1-ylmethyl group, and a dihydroimidazole ring. The imidazole moiety is particularly noteworthy for its roles in various biological processes, including enzyme inhibition and modulation.
Structural Characteristics
The structural formula of BPSNDI can be represented as follows:
Key Structural Features:
- Bromobenzenesulfonyl Group: Known for its reactivity and potential antimicrobial properties.
- Naphthalen-1-ylmethyl Group: Contributes to π-π interactions, enhancing binding affinity to biological targets.
- Dihydroimidazole Ring: Plays a crucial role in the biological activity of the compound.
Synthesis
BPSNDI is typically synthesized through the reaction of 2-(naphthalen-1-ylmethylsulfanyl)ethane-1,2-diamine with 4-bromobenzenesulfonyl chloride in the presence of a base. Characterization of the synthesized compound is performed using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .
Biological Activities
Research has indicated that BPSNDI exhibits several significant biological activities:
- Antimicrobial Properties: The sulfonamide moiety suggests potential antimicrobial effects, similar to other sulfonamide compounds known for their antibacterial action.
- Enzyme Inhibition: The imidazole ring is associated with various biological functions, including acting as an inhibitor for enzymes involved in critical biochemical pathways .
- Cancer Therapeutics: Preliminary studies suggest that BPSNDI may interact with proteins like Mcl-1, which is implicated in cancer cell survival. Binding studies indicate that BPSNDI could inhibit Mcl-1 at the same site as conserved BH3 peptides, making it a candidate for further development in cancer therapy .
Research Findings
A summary of relevant studies on BPSNDI's biological activity includes:
| Study | Findings |
|---|---|
| Study 1 | Identified BPSNDI's potential as an enzyme inhibitor with implications in metabolic regulation. |
| Study 2 | Demonstrated antimicrobial activity against various bacterial strains, supporting its use in medicinal chemistry. |
| Study 3 | Explored interactions with Mcl-1 protein, indicating possible applications in cancer treatment. |
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the effects of BPSNDI on enzyme activity, researchers found that the compound significantly inhibited the activity of specific enzymes involved in metabolic pathways. This suggests potential applications in regulating metabolic disorders.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of BPSNDI against Gram-positive and Gram-negative bacteria. Results indicated that BPSNDI exhibited notable antibacterial activity, making it a candidate for developing new antimicrobial agents.
Case Study 3: Cancer Therapeutics
Research exploring the binding affinity of BPSNDI to Mcl-1 revealed that it effectively disrupts Mcl-1's anti-apoptotic function, promoting apoptosis in cancer cells. This finding positions BPSNDI as a promising lead compound for further optimization in cancer therapy .
Q & A
Q. What multi-step synthesis protocols are recommended for synthesizing 1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and thioether formation. For example, a similar imidazole derivative was synthesized via:
Sulfonylation : Reacting the imidazole core with 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under reflux.
Thioether Coupling : Introducing the naphthalenylmethyl thiol group via nucleophilic substitution, often using a base like K₂CO₃ to deprotonate the thiol intermediate.
Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent integration (e.g., sulfonyl, naphthalenyl groups). For instance, aromatic protons in the naphthalene moiety appear as multiplets in δ 7.2–8.5 ppm.
- FT-IR : Validates functional groups (e.g., sulfonyl S=O stretch ~1350–1150 cm⁻¹, C-S stretch ~700–600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the theoretical mass .
Q. What computational or crystallographic methods are used to determine the molecular geometry of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. Structure refinement via SHELXL (in the SHELX suite) resolves bond lengths/angles, particularly for the sulfonyl and imidazole moieties.
- Density Functional Theory (DFT) : Optimizes molecular geometry and compares calculated bond parameters with experimental crystallographic data .
Advanced Research Questions
Q. How can electronic effects of substituents (e.g., bromine, naphthalene) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing 4-bromobenzenesulfonyl group activates the imidazole ring toward nucleophilic substitution, while the naphthalenyl thioether may sterically hinder certain reactions.
- Reactivity Testing : Perform Suzuki-Miyaura coupling using Pd catalysts to assess aryl bromide reactivity. Compare yields with analogs lacking bromine or bulky substituents .
Q. What strategies resolve contradictions in biological activity data across different assay conditions (e.g., antimicrobial vs. antifungal results)?
- Methodological Answer :
- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., pH, temperature) to isolate assay variability.
- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess if differences arise from cell-wall penetration efficiency.
- Enzyme Inhibition Assays : Test specificity against target enzymes (e.g., cytochrome P450 for antifungal activity) to identify mechanistic discrepancies .
Q. How is the compound’s stability assessed under varying storage conditions, and what degradation products are formed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC-MS.
- Degradation Pathways : Hydrolysis of the sulfonyl group or oxidation of the thioether to sulfoxide/sulfone may occur. Identify products using tandem MS/MS fragmentation patterns .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) between the compound and immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Uses software like AutoDock Vina to predict binding modes, validated by mutational analysis of target active sites .
Data Contradiction Analysis
Q. How are conflicting crystallographic data (e.g., bond length variations) reconciled in structural reports?
- Methodological Answer :
- Hirshfeld Surface Analysis : Maps intermolecular interactions to identify packing effects influencing bond parameters.
- Twinning Tests : Use PLATON to detect crystal twinning, which may distort refinement results.
- Cross-Validation : Compare with DFT-optimized geometries to distinguish experimental artifacts from true electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
